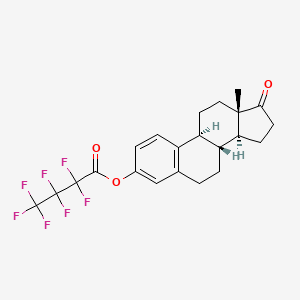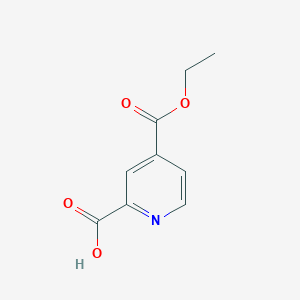
4-(Ethoxycarbonyl)picolinic acid
Vue d'ensemble
Description
4-(Ethoxycarbonyl)picolinic acid, also known as 4-(4-Ethoxycarbonylphenyl)picolinic acid, is a chemical compound with the molecular formula C15H13NO4 . It is a derivative of picolinic acid, which is an organic compound with a carboxylic acid substituent at the 2-position . The compound is a product of the kynurenine pathway and is a metabolite of tryptophan .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyridine ring with a carboxylic acid (COOH) substituent at the 2-position . The compound also contains an ethoxycarbonyl group attached to the 4-position of the pyridine ring . X-ray structural analysis has shown that picolinic acid exists as a zwitterion .Applications De Recherche Scientifique
Chemical Properties and Reactions
- Hydrolysis and Tautomeric Equilibria: A study by Brycki, Brzeziński, and Olejnik (1989) on di(ethoxycarbonyl)pyridine N-oxides, which are closely related to 4-(ethoxycarbonyl)picolinic acid, found that selective hydrolysis yields monoesters of picolinic acid N-oxides. This reaction is influenced by intramolecular hydrogen bonds. They also explored complex tautomeric equilibria in these compounds (Brycki, Brzeziński, & Olejnik, 1989).
Antimicrobial Activities
- Antimicrobial and DNA Interaction Studies: Tamer et al. (2018) investigated the antimicrobial activities of picolinic acid derivatives, including structures similar to this compound. Their study included DNA interaction analyses using molecular docking simulations, revealing that these compounds exhibit significant activity against Gram-positive and Gram-negative bacteria (Tamer et al., 2018).
Electrochemical Applications
- Electroreduction Studies: Research by Romulus and Savall (1998) on 2-ethylpicolinate, a compound related to this compound, explored its electroreduction in sulfuric acid solutions. This study provides insights into the electrochemical behaviors of picolinic acid derivatives (Romulus & Savall, 1998).
Synthesis of Biologically Active Compounds
- Synthesis of Ethyl 4-(4-Nitrophenoxy) Picolinate: Xiong et al. (2019) described the synthesis of ethyl 4-(4-nitrophenoxy) picolinate, an important intermediate for various biologically active compounds. This synthesis provides a pathway for the production of molecules with similar structures to this compound (Xiong et al., 2019).
Magnetic Properties
- Study of Ni(II) Complex: Zheng et al. (2010) synthesized a complex incorporating 3-(ethoxycarbonyl)picolinic acid, demonstrating its crystal structure and magnetic properties. This research can be extrapolated to understand the magnetic characteristics of compounds like this compound (Zheng et al., 2010).
Safety and Hazards
Propriétés
IUPAC Name |
4-ethoxycarbonylpyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c1-2-14-9(13)6-3-4-10-7(5-6)8(11)12/h3-5H,2H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYVVYNXEJSGLFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NC=C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70699208 | |
| Record name | 4-(Ethoxycarbonyl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70699208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21908-14-5 | |
| Record name | 4-(Ethoxycarbonyl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70699208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




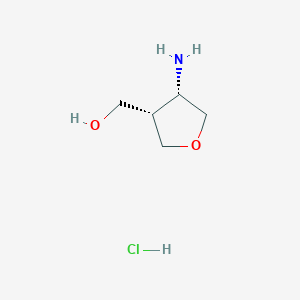
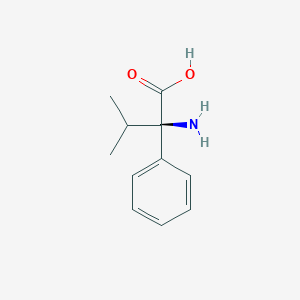
![Tert-butyl [(1S)-1-(3-methoxyphenyl)ethyl]carbamate](/img/structure/B3252695.png)
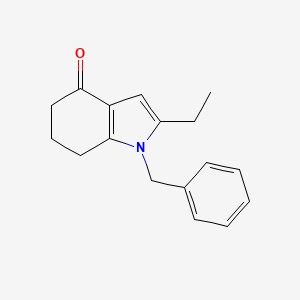
![4-((6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl)tetrahydro-2H-pyran-4-ol](/img/structure/B3252709.png)

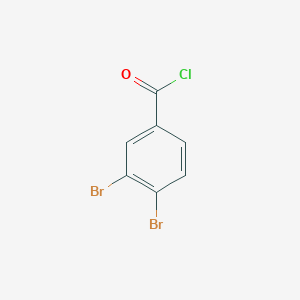
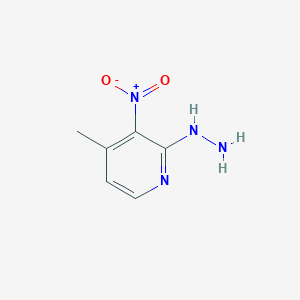

![Methyl 3-[(4-methylphenyl)amino]propanoate](/img/structure/B3252735.png)
